![molecular formula C14H16N6O3S B13335435 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C14H16N6O3S and a molecular weight of 348.38 This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a sulfanyl-acetohydrazide moiety
Vorbereitungsmethoden
The synthesis of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which typically requires concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, often using thiol reagents.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an acetylating agent under controlled conditions.
Analyse Chemischer Reaktionen
2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have potential as an antimicrobial or anticancer agent, although more research is needed to confirm these effects.
Wirkmechanismus
The exact mechanism of action for 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and nitrophenyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: This compound also contains a sulfanyl group and a triazole ring but differs in its overall structure and functional groups.
Morpholine,4-(2-methyl-1-propen-1-yl): This compound shares the 2-methylprop-2-en-1-yl group but has a morpholine ring instead of a triazole ring.
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: This compound has a similar alkyl group but differs significantly in its ring structure and functional groups.
The uniqueness of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of a triazole ring, nitrophenyl group, and sulfanyl-acetohydrazide moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N6O3S |
|---|---|
Molekulargewicht |
348.38 g/mol |
IUPAC-Name |
2-[[4-(2-methylprop-2-enyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C14H16N6O3S/c1-9(2)7-19-13(10-3-5-11(6-4-10)20(22)23)17-18-14(19)24-8-12(21)16-15/h3-6H,1,7-8,15H2,2H3,(H,16,21) |
InChI-Schlüssel |
CJLOCFBUKXSEPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
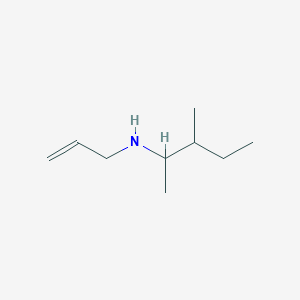

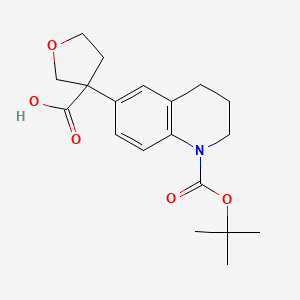

![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)
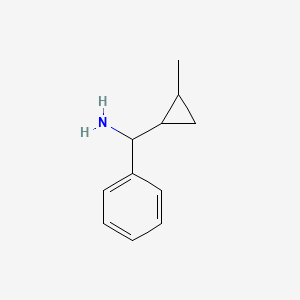

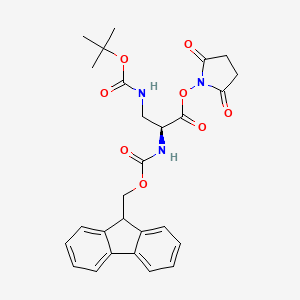
![2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
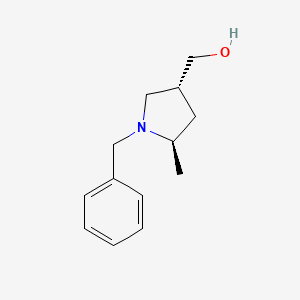
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
